N-(2-dimethylaminoethyl)-4-iodo-benzamide
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Overview
Description
N-(2-dimethylaminoethyl)-4-iodo-benzamide: is an organic compound characterized by the presence of an iodine atom attached to a benzamide structure, which is further linked to a dimethylaminoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-dimethylaminoethyl)-4-iodo-benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-iodobenzoic acid and 2-dimethylaminoethylamine.
Amidation Reaction: The 4-iodobenzoic acid is reacted with 2-dimethylaminoethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired benzamide.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The iodine atom in N-(2-dimethylaminoethyl)-4-iodo-benzamide can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the dimethylaminoethyl group.
Coupling Reactions: The benzamide structure allows for coupling reactions, such as Suzuki or Heck coupling, to introduce various substituents at the iodine position.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as dimethylformamide (DMF).
Major Products:
- Substituted benzamides with various functional groups replacing the iodine atom.
- Oxidized or reduced derivatives of the dimethylaminoethyl group.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: N-(2-dimethylaminoethyl)-4-iodo-benzamide serves as a building block for the synthesis of more complex organic molecules through various coupling reactions.
Biology:
Bioconjugation: The compound can be used to attach biomolecules to surfaces or other molecules, facilitating the study of biological interactions.
Medicine:
Drug Development: The benzamide structure is a common motif in pharmaceuticals, and modifications of this compound can lead to the development of new therapeutic agents.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-dimethylaminoethyl)-4-iodo-benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The dimethylaminoethyl group can enhance the compound’s solubility and facilitate its interaction with biological membranes. The iodine atom can be involved in halogen bonding, influencing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
N-(2-dimethylaminoethyl)-4-bromo-benzamide: Similar structure but with a bromine atom instead of iodine.
N-(2-dimethylaminoethyl)-4-chloro-benzamide: Contains a chlorine atom in place of iodine.
N-(2-dimethylaminoethyl)-4-fluoro-benzamide: Features a fluorine atom instead of iodine.
Uniqueness:
Iodine Atom: The presence of the iodine atom in N-(2-dimethylaminoethyl)-4-iodo-benzamide provides unique reactivity and potential for halogen bonding, which can be advantageous in certain chemical and biological applications.
Dimethylaminoethyl Group: This group enhances the compound’s solubility and facilitates interactions with biological targets, making it a versatile building block in drug development and material science.
Properties
CAS No. |
6217-59-0 |
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Molecular Formula |
C11H15IN2O |
Molecular Weight |
318.15 g/mol |
IUPAC Name |
N-[2-(dimethylamino)ethyl]-4-iodobenzamide |
InChI |
InChI=1S/C11H15IN2O/c1-14(2)8-7-13-11(15)9-3-5-10(12)6-4-9/h3-6H,7-8H2,1-2H3,(H,13,15) |
InChI Key |
YKTZMFBGMJVINK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC(=O)C1=CC=C(C=C1)I |
Origin of Product |
United States |
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